Welcome to the BenchChem Online Store!
molecular formula C12H14N2O2 B8623617 6-(2-Ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 39496-66-7

6-(2-Ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B8623617
M. Wt: 218.25 g/mol
InChI Key: NUTYTZDLLPVBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03975388

Procedure details

Similarly prepared using hexyl bromide in place of ethyl bromide was: 6-(o-Hexyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone m.p. 75°-77°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(o-Hexyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Br)CCCCC.[CH2:8]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[CH2:22][CH2:23][C:24](=[O:27])[NH:25][N:26]=1)[CH2:9]CCCC>>[CH2:8]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[CH2:22][CH2:23][C:24](=[O:27])[NH:25][N:26]=1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)Br
Step Two
Name
6-(o-Hexyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)OC1=C(C=CC=C1)C=1CCC(NN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similarly prepared

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C=CC=C1)C=1CCC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.